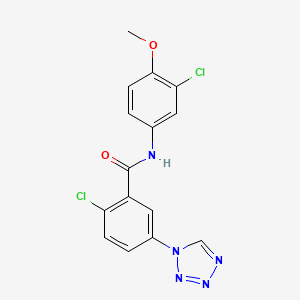
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a chloro-substituted benzene ring, and a methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the appropriate amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the chloro groups, potentially leading to the formation of dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield dechlorinated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial activity. In a study focusing on related tetrazoles, it was found that these compounds can inhibit the growth of various bacterial and fungal strains effectively. The biological activity of 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide could be comparable to established antibiotics such as isoniazid and fluconazole .
Anticancer Potential
The tetrazole derivatives have also been investigated for their anticancer properties. A study on similar compounds demonstrated their efficacy against human cancer cell lines, suggesting that this compound may possess similar anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent chlorination steps. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings can significantly affect the biological activity of the compound. For instance, variations in substituents on the benzamide and tetrazole rings have been shown to alter lipophilicity and potency against specific pathogens .
Case Study 1: Antimicrobial Screening
In one study, a series of synthesized tetrazole derivatives were screened against Escherichia coli and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard treatments. The findings suggest that this compound could be further explored as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of related compounds against breast cancer cell lines. The study utilized assays such as Sulforhodamine B (SRB) to evaluate cell viability post-treatment with various concentrations of tetrazole derivatives. Results indicated significant cytotoxicity in certain derivatives, warranting further research into their mechanisms of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide: Lacks the tetrazole ring.
N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro substitution on the benzene ring.
2-chloro-N-(4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro substitution on the methoxyphenyl group.
Uniqueness
The presence of both the tetrazole ring and the specific chloro and methoxy substitutions makes 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H11Cl2N5O2 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2N5O2/c1-24-14-5-2-9(6-13(14)17)19-15(23)11-7-10(3-4-12(11)16)22-8-18-20-21-22/h2-8H,1H3,(H,19,23) |
InChI Key |
FGTGJAJUYPLQQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















